![molecular formula C10H13IO3 B14424663 [4-(2-Iodoethoxy)-3-methoxyphenyl]methanol CAS No. 81329-97-7](/img/structure/B14424663.png)
[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol: is an organic compound with the molecular formula C10H13IO3 It is a derivative of phenol, featuring an iodoethoxy group and a methoxy group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Iodoethoxy)-3-methoxyphenyl]methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Iodination: The phenol derivative undergoes iodination to introduce the iodo group.
Etherification: The iodo-substituted phenol is then subjected to etherification with an appropriate ethoxy group.
Methoxylation: Finally, the compound is methoxylated to introduce the methoxy group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions:
Oxidation: [4-(2-Iodoethoxy)-3-methoxyphenyl]methanol can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions, where the iodo group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like sodium azide (NaN3) or thiolates.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Compounds with different functional groups replacing the iodo group.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: [4-(2-Iodoethoxy)-3-methoxyphenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is utilized in biochemical studies to investigate its interactions with biological molecules.
Medicine:
Pharmaceutical Research: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic applications.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
作用机制
The mechanism of action of [4-(2-Iodoethoxy)-3-methoxyphenyl]methanol involves its interaction with specific molecular targets. The iodoethoxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use.
相似化合物的比较
- [4-(2-Bromoethoxy)-3-methoxyphenyl]methanol
- [4-(2-Chloroethoxy)-3-methoxyphenyl]methanol
- [4-(2-Fluoroethoxy)-3-methoxyphenyl]methanol
Comparison:
- Uniqueness: [4-(2-Iodoethoxy)-3-methoxyphenyl]methanol is unique due to the presence of the iodo group, which imparts distinct chemical properties compared to its bromo, chloro, and fluoro analogs.
- Reactivity: The iodo group is more reactive in substitution reactions compared to bromo, chloro, and fluoro groups, making it a valuable intermediate in organic synthesis.
- Applications: The specific applications of this compound may differ from its analogs due to its unique reactivity and binding properties.
属性
CAS 编号 |
81329-97-7 |
|---|---|
分子式 |
C10H13IO3 |
分子量 |
308.11 g/mol |
IUPAC 名称 |
[4-(2-iodoethoxy)-3-methoxyphenyl]methanol |
InChI |
InChI=1S/C10H13IO3/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6,12H,4-5,7H2,1H3 |
InChI 键 |
HWNQVNRYZAJHSM-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)CO)OCCI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


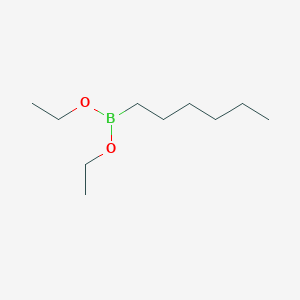
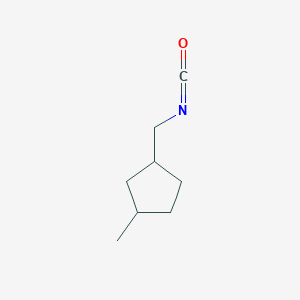
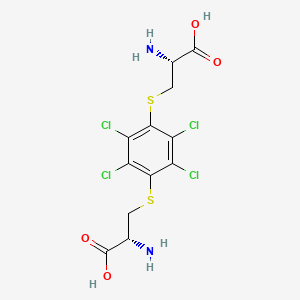

![2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14424605.png)
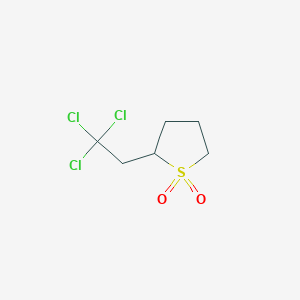
![3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14424620.png)
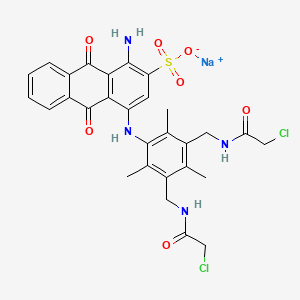
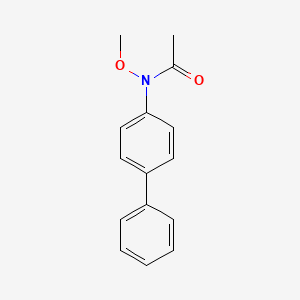

![N-[(4-Acetamidophenoxy)methyl]benzamide](/img/structure/B14424629.png)
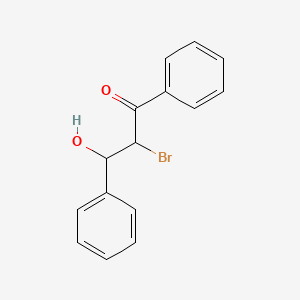
![1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424638.png)

